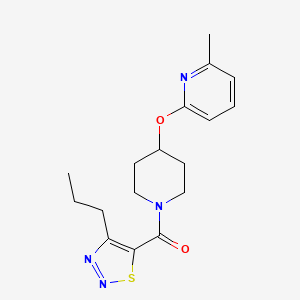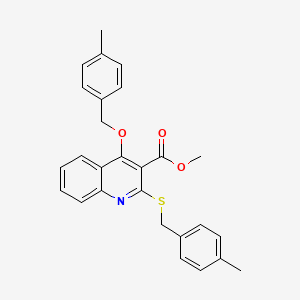
Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Synthetic and Crystallographic Studies
Research into the methylation process of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has revealed insights into the regioselectivity of consecutive alkylation, leading to the synthesis of structurally related compounds. This study is pivotal for the design of combinatorial libraries for scientific research. The synthesized compounds have been analyzed using various techniques including 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction, confirming their structures. Molecular docking simulations have suggested potential applications as inhibitors of Hepatitis B Virus replication, supported by experimental biological studies showing high inhibition of HBV replication at specific concentrations (Kovalenko et al., 2020).
Optical Properties and Applications
Another line of research focuses on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. Through various synthetic routes, compounds with moderate to high fluorescence quantum yields have been developed. These findings indicate the potential use of such compounds in applications requiring fluorescent materials, such as invisible ink dyes (Bogza et al., 2018).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are recognized for their efficiency as fluorophores in biochemistry and medicine, particularly for studying biological systems. The search for new, more sensitive, and selective compounds remains a significant area of research. Specific reactions have been explored to synthesize novel quinoline derivatives with potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Carboxamide Derivatives
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the versatility of quinoline-based compounds. These derivatives have shown potent cytotoxic activities against various cancer cell lines in vitro, with some exhibiting significant effectiveness in vivo against challenging cancer models. This research highlights the potential of quinoline derivatives in developing new anticancer therapies (Deady et al., 2003).
Propriétés
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-8-12-20(13-9-18)16-31-25-22-6-4-5-7-23(22)28-26(24(25)27(29)30-3)32-17-21-14-10-19(2)11-15-21/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRXMBUMXNOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


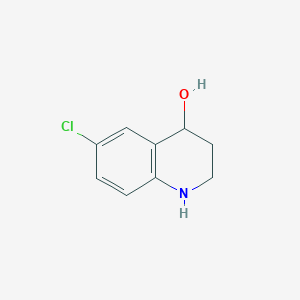
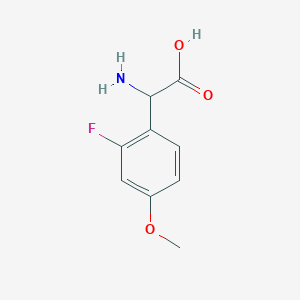
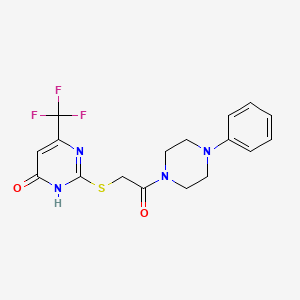
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)
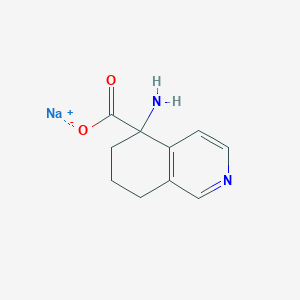
![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)
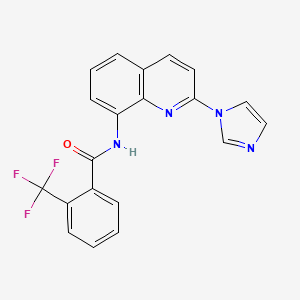
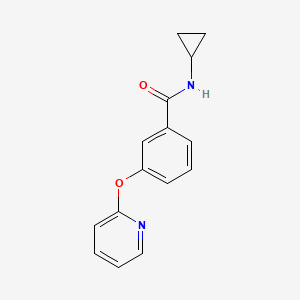
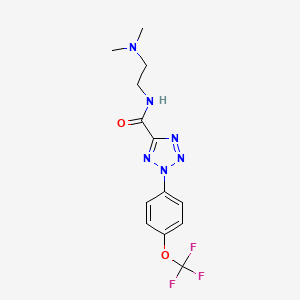
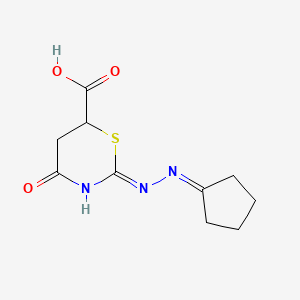
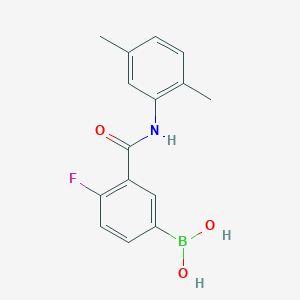
![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
